N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
カタログ番号:
B2555904
CAS番号:
1105212-29-0
分子量:
487.604
注意:
研究専用です。人間または獣医用ではありません。
説明
N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel, potent, and isoform-selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound was developed as part of a strategy to create non-hydroxamate HDAC6 inhibitors, exhibiting high selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1 and HDAC8, which is a significant advantage for targeted research applications source . Its mechanism of action involves chelating the catalytic zinc ion in the HDAC6 active site, leading to the accumulation of acetylated tubulin in cells without significantly affecting histone acetylation levels. This property makes it an invaluable chemical probe for dissecting the specific biological roles of HDAC6, which include regulating cell motility, managing cellular stress responses through aggresome formation, and involvement in immune synapse function. Researchers utilize this inhibitor to explore pathways in oncology, neurodegenerative diseases like Alzheimer's and Parkinson's, and other conditions where HDAC6 tubulin deacetylase activity is implicated. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.
特性
IUPAC Name |
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-4-14-31-26(35)23-13-12-20(25(34)29-22-8-6-5-7-9-22)16-24(23)33-27(31)30-32(28(33)36)17-21-15-18(2)10-11-19(21)3/h10-13,15-16,22H,4-9,14,17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOLLXTFYOJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on heterocyclic frameworks, substituent patterns, and functional group modifications. Below is a detailed comparison with compounds from the provided evidence and other related molecules:
Core Heterocyclic Frameworks
- Target Compound : Features a fused [1,2,4]triazolo[4,3-a]quinazoline core, which combines triazole and quinazoline rings. This core is rare in literature, offering unique electronic and steric properties.
- Compound 4g/4h () : Contain tetrazole-pyrazole and benzodiazepine/oxazepine moieties. These cores are more common in CNS-targeting drugs but lack the triazoloquinazoline system’s rigidity .
- Compound 1l () : Based on a tetrahydroimidazo[1,2-a]pyridine scaffold, which is smaller and less sterically hindered compared to the triazoloquinazoline system .
Substituent Analysis
Notes:
- The target compound’s cyclohexyl group enhances lipophilicity compared to the aromatic substituents in 4g/4h and 1l.
- The 2,5-dimethylbenzyl group may improve metabolic stability relative to the nitro group in 1l, which is prone to reduction .
Physicochemical and Spectral Properties
- Compound 1l () : Characterized by IR (C=O stretch at 1710 cm⁻¹), ¹H NMR (δ 8.2–7.2 ppm for aromatic protons), and HRMS (m/z 568.54) .
- Target Compound : Predicted to show distinct ¹H NMR signals for the cyclohexyl (δ 1.0–2.0 ppm) and dimethylbenzyl groups (δ 2.3–2.5 ppm for methyl).
Research Findings and Implications
- Bioactivity Gaps: While compounds like 1l and 4g/4h are reported with spectral data, the target compound’s biological activity remains unexplored in the provided evidence.
- Stability Considerations : The propyl and cyclohexyl groups in the target compound may confer superior metabolic stability compared to the ester groups in 1l, which are susceptible to hydrolysis .
- Synthetic Challenges : The triazoloquinazoline core requires precise regiochemical control during synthesis, unlike the more straightforward tetrahydroimidazo[1,2-a]pyridine system in 1l .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
